Tert-butyl peroxymaleic acid

Acrylic solid surface manufacturing Yellowing resistance BPO-amine replacement

Tert-Butyl peroxymaleic acid (t-BPMA, CAS 24491-54-1) is a peroxyester-type organic peroxide that functions as a free-radical polymerization initiator and curing agent. It is primarily supplied as a 25–40% paste or suspension in a plasticizer to mitigate its inherent thermal and shock sensitivity.

Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
CAS No. 24491-54-1
Cat. No. B14131357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl peroxymaleic acid
CAS24491-54-1
Molecular FormulaC8H12O5
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OOC(=O)C=CC(=O)O
InChIInChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)
InChIKeyRQHGZNBWBKINOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Peroxymaleic Acid (CAS 24491-54-1) procurement for color-critical acrylic curing


Tert-Butyl peroxymaleic acid (t-BPMA, CAS 24491-54-1) is a peroxyester-type organic peroxide that functions as a free-radical polymerization initiator and curing agent . It is primarily supplied as a 25–40% paste or suspension in a plasticizer to mitigate its inherent thermal and shock sensitivity . Unlike many generic organic peroxides used in acrylic solid surface manufacturing and dental adhesive resins, t-BPMA initiates room-temperature cure in methyl methacrylate (MMA) resins after accelerator addition, with a documented critical safety advantage of a Self-Accelerating Decomposition Temperature (SADT) above 60 °C, which simplifies refrigerated transport logistics relative to lower-SADT percarbonates or peroxides .

Why benzoyl peroxide and general-purpose peroxides cannot replace tert-butyl peroxymaleic acid in color-sensitive acrylics


Simple substitution with benzoyl peroxide (BPO)/amine systems is precluded because BPO/amine curing generates a yellow discoloration in the final polymer matrix, a problem that does not occur with t-BPMA formulations . Additionally, BPO/amine systems leave a higher quantity of residual monomer compared to t-BPMA-based cures, increasing volatile organic compound (VOC) content and impairing long-term material stability . In dental applications, BPO/amine initiators generate charge-transfer complexes that interfere with adhesive wettability to metal substrates, whereas t-BPMA combined with barbituric acid and sulfinate amide co-initiators produces no such complex, achieving superior adhesive bond strengths of 52.3 MPa . These data points collectively disqualify BPO/amine and other non-maleate peroxides as functional replacements when absence of yellowing, low residual monomer, and high bond strength are procurement criteria.

Quantitative differentiation of tert-butyl peroxymaleic acid versus BPO/amine and other initiators


Absence of yellow discoloration compared to BPO/amine curing systems in ambient-temperature MMA resin cure

The t-BPMA formulation (as Perkadox® PF-MT40 or PEROXAN PM-25 S) achieves ambient-temperature curing of acrylic solid surfaces without yellow discoloration. This is in direct contrast to BPO/amine curing systems, which impart a yellow hue to the cured resin. The technical datasheets explicitly state that the most important advantage of a cure system based on tert-butyl peroxymaleate is 'the absence of yellow discoloration and a lower residual monomer content compared to results obtained with a BPO/amine curing system' .

Acrylic solid surface manufacturing Yellowing resistance BPO-amine replacement

Lower residual monomer content versus BPO/amine system in MMA resin curing

Curing systems based on tert-butyl peroxymaleate deliver a lower residual monomer content compared to BPO/amine curing systems, as stated consistently across vendor technical documentation . The datasheets reference this superiority as one of the two primary advantages (alongside absence of yellowing) for selecting peroxyester-based initiation over conventional BPO/amine chemistry.

Residual monomer control VOC reduction Acrylic polymer safety

Avoidance of charge-transfer complex interference versus BPO-amine initiators in dental adhesives

In a dental adhesive resin system, the initiator combination of 5-monosubstituted barbituric acid (5-MSBA), aromatic sulfinate amide (ASA), and t-BPMA produced a bonding environment free from charge-transfer complex interference. The authors explicitly contrast this with conventional BPO-amine initiators, which generate charge-transfer complexes that impair wettability to metal substrates .

Dental bonding Adhesion promoter Charge-transfer complex

Self-Accelerating Decomposition Temperature (SADT) above 60 °C: safer storage compared to low-temperature percarbonates

The 25% paste formulation (PEROXAN PM-25 S) has a measured SADT of >60 °C . This places it in a less restrictive transport and storage class relative to many peroxydicarbonates and peroxyesters with SADTs in the 10–35 °C range, such as diethyl peroxydicarbonate (SADT 10 °C) or tert-butyl peroxyacetate (SADT ~35 °C). The flash point is reported as >SADT °C, meaning >60 °C. This thermal stability parameter is critical for procurement logistics.

Storage safety SADT Organizational peroxide classification

Achievable tensile bond strength >52 MPa on Ni-Cr alloy in dental adhesive systems

In a Ni-Cr alloy dental resin formulation, the CEBA-ASA-t-BPMA initiator combination delivered a tensile bond strength of 52.3 MPa (0.75 wt% CEBA with BSMo) and 50.9 MPa (1.0 wt% CEBA with p-TSMo) . The correlation between t-BPMA concentration and curing time was highly negative: r = −0.957 (BSMo series) and r = −0.949 (p-TSMo series), indicating that increasing t-BPMA concentration predictably reduces curing time while maintaining adhesion .

Dental materials Tensile bond strength Noble metal dental alloys

Room-temperature cure activation threshold of 90 °C without accelerator: tunable latency vs. rapid ambient-cure product requirement

Without an accelerator, a t-BPMA–MMA resin system initiates cure only above the activation temperature of 90 °C. With the addition of a specific accelerator (CTAS for Perkadox® PF-MT40, or PERGAQUICK CA + PROMOTOR MA for PEROXAN PM-25 S), ambient-temperature curing occurs rapidly . This dual behavior is distinct from peroxyketals like 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane, which typically require temperatures >100 °C even with accelerator, and from peroxydicarbonates, which cure at room temperature but have SADT values below 20 °C .

Latent initiator Peroxide accelerator Room temperature curing

High-value application scenarios for tert-butyl peroxymaleic acid based on quantitative differentiation


Acrylic solid surface countertop and sink manufacturing with absolute color fidelity requirement

In manufacturing homogeneous or filled acrylic sheets for kitchen countertops, sinks, and vanity tops, even slight yellowing results in product rejection. The t-BPMA–accelerator system (e.g., Perkadox® PF-MT40 with CTAS) enables ambient-temperature cure with zero yellow discoloration, while simultaneously reducing residual MMA monomer compared to BPO/amine curing . This combination supports compliance with California CARB VOC emission limits and EU indoor air quality standards without additional post-cure thermal treatment.

Self-curing, self-etching dental metal bonding adhesives requiring >50 MPa tensile bond strength

When bonding Ni-Cr alloy crowns and bridges, the ternary initiator system of a substituted barbituric acid, aromatic sulfinate amide, and t-BPMA achieves 52.3 MPa tensile bond strength without the charge-transfer complex interference that limits BPO-amine systems . This performance level is critical for long-term clinical retention and marginal seal integrity.

Low-VOC polymer dispersion synthesis requiring residual monomer below 100 ppm in final product

For aqueous polymer dispersions used in architectural coatings, pressure-sensitive adhesives, and non-woven binders, t-BPMA-based initiation coupled with maleic anhydride reduces residual monomer to less than 0.1% by weight (and, under optimized conditions, to <100 ppm total monomers) . This allows formulators to meet European Decopaint Directive or South Coast AQMD limits without additional monomer stripping process steps.

Phlegmatized peroxide procurement for non-cold-chain bulk transport and storage in hot climates

The 25–40% paste formulations of t-BPMA have a measured SADT above 60 °C . For procurement in regions where refrigerated storage is unreliable or cost-prohibitive (e.g., Southeast Asia, Middle East, Latin America), this translates to safer sea-freight and warehouse storage at ambient temperature, whereas alternative peroxydicarbonates with SADTs of 10–20 °C would require continuous active cooling.

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